4-Methyl-3-thiopheneboronic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-methyl-3-thiopheneboronic acid involves regioselective lithiation of 3-methylthiophene, followed by reaction with triisopropylborate and hydrolysis, yielding a 92:8 ratio of 4-methyl-3-thiopheneboronic acid to its regioisomer. The undesired isomer can be selectively protodeboronated to isolate the desired product, which demonstrates its utility in Suzuki–Miyaura reactions (Klingensmith, Bio, & Moniz, 2007).
Molecular Structure Analysis
Studies involving molecular and electronic structure analysis of thiophene derivatives indicate that thiophene rings can adopt various conformations with minimal energy barriers, allowing significant rotation around bonds. These properties are crucial for understanding the reactivity and electronic transitions of thiophene-based compounds (Buemi, 1989).
Chemical Reactions and Properties
4-Methyl-3-thiopheneboronic acid participates in various chemical reactions, notably in asymmetric 1,4-addition reactions to α,β-unsaturated carbonyl compounds, producing optically active β-(3-thienyl) carbonyl compounds with high enantioselectivity. This highlights its potential in synthesizing chiral molecules (Yoshida & Hayashi, 2003).
Physical Properties Analysis
The physical properties of thiophene derivatives, including 4-methyl-3-thiopheneboronic acid, are influenced by the thiophene nucleus's electronic nature and its substituents. These properties are pivotal in applications ranging from conductive polymers to pharmaceuticals, as demonstrated by the wide spectrum of biological activities and material applications of substituted thiophenes (Nagaraju et al., 2018).
Chemical Properties Analysis
The chemical behavior of 4-methyl-3-thiopheneboronic acid, particularly in Suzuki coupling reactions, showcases its versatility in creating complex molecular architectures. Its role in synthesizing thiophene-based polymers underlines the significance of thiopheneboronic acids in developing new materials with desirable electronic and photophysical properties (Jayakannan, Van Dongen, & Janssen, 2001).
Scientific Research Applications
Synthesis Applications:
- Selective Protodeboronation: Efficient synthesis of 4-methyl-2-thiopheneboronic anhydride, using regioselective lithiation of 3-methylthiophene, has been reported. This compound shows utility in Suzuki–Miyaura reactions (Klingensmith, Bio, & Moniz, 2007).
- Copper-Facilitated Suzuki-Miyaura Coupling: A technique for the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes via a one-pot borylation–copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction has been developed (Hergert, Varga, Thurner, Faigl, & Mátravölgyi, 2018).
Materials Science:
- Poly-3-Thienylboronic Acid: Synthesized by electrochemical polymerization, this compound exhibits a negative solvatochromic effect and has potential as a chemosensitive material (Efremenko & Mirsky, 2020).
- Thiophene-Based Composites: The study of thiophene-C60 derivatives as compatibilizers for inverted bulk-heterojunction organic solar cells has been conducted (Kim, Allen, Oh, Lee, Toney, Kim, Kagan, Nuckolls, & Loo, 2010).
Pharmacology and Toxicology:
- Antimycotic Activity: Synthesized 4-substituted-3-(thiophene-2-yl-methyl)-Delta2-1,2,4-triazoline-5-thiones have shown promising antimycotic activity (Wujec, Pitucha, Dobosz, Kosikowska, & Malm, 2004).
- Genotoxic and Carcinogenic Potentials: An assessment of the genotoxic/mutagenic and carcinogenic potentials of thiophene derivatives, including 3-aminothiophene derivatives, has been conducted using in vitro and in silico methodologies (Lepailleur, Bureau, Halm-Lemeille, Bouquet, Pecquet, Paris-Soubayrol, Le Goff, André, Lécluse, Lebailly, Maire, & Vasseur, 2014).
Chemical and Physical Properties:
- Thermochemical Study: A study on the relative stabilities and thermochemical properties of thiophene-based compounds, including their use in drug design and electronics, has been reported (Roux, Temprado, Notario, Chickos, Santos, & da Silva, 2007).
Safety And Hazards
properties
IUPAC Name |
(4-methylthiophen-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO2S/c1-4-2-9-3-5(4)6(7)8/h2-3,7-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPFZXKLROORIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC=C1C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408156 | |
Record name | 4-Methyl-3-thiopheneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-thiopheneboronic acid | |
CAS RN |
177735-11-4 | |
Record name | (4-Methylthien-3-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177735-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-thiopheneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-3-thiopheneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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